N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Iodophenyl Intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent.
Methoxylation: Introduction of a methoxy group to the benzene ring through a nucleophilic substitution reaction.
Tetrazole Formation: The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like hydroxide ions (OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of certain biological molecules, potentially allowing the compound to inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
- N-(4-CHLOROPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The combination of the methoxy group, tetrazole ring, and sulfonamide group also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN5O3S/c1-21-15(17-19-20-21)10-3-8-13(24-2)14(9-10)25(22,23)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDXYAOAFYBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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